molecular formula Hg B1253938 Mercury-204

Mercury-204

Cat. No. B1253938
M. Wt: 203.973494 g/mol
InChI Key: QSHDDOUJBYECFT-AKLPVKDBSA-N
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Description

Mercury-204, also known as Mercury-204, is a useful research compound. Its molecular formula is Hg and its molecular weight is 203.973494 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mercury-204 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercury-204 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Mercury-204

Molecular Formula

Hg

Molecular Weight

203.973494 g/mol

IUPAC Name

mercury-204

InChI

InChI=1S/Hg/i1+3

InChI Key

QSHDDOUJBYECFT-AKLPVKDBSA-N

Isomeric SMILES

[204Hg]

Canonical SMILES

[Hg]

synonyms

204Hg radioisotope
Hg-204 radioisotope
Mercury-204

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.3 g of triethylenetetramine (0.05 mol) in 30 ml. of toluene was heated to 75° C. and a mixture of 5.3 g of sodium carbonate and 67.3 g of perfluorodecenyloxybenzene sulfonyl chloride was added over a period of 20 minutes while maintaining the temperature at 80° C. After half an hour of further reaction at 80°-90° C., the reaction mixture was stripped of solvent to a temperature of 150° C. and 45 mm mercury pressure. There was then added 16.4 g of behenic acid (0.05 mol) and 30 ml. of toluene and the mixture was reacted at 115°-120° C. until 0.05 mol of water had evolved (11/4 hours). The solvent was then stripped to a temperature of 100° C. and 30 mm. mercury pressure to yield the product, triethylenetetramine bis-(perfluorodecenyloxybenzene sulfonamide) monobehenamide, a tan, hard solid with good oil, water and soil repellancy.
Quantity
7.3 g
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reactant
Reaction Step One
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5.3 g
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reactant
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perfluorodecenyloxybenzene sulfonyl chloride
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67.3 g
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reactant
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16.4 g
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0.05 mol
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Synthesis routes and methods II

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
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200W
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